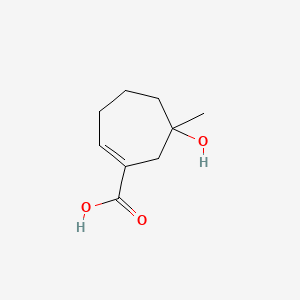
strontium tetracyanoplatinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium tetracyanoplatinate is a coordination compound with the chemical formula C₄N₄PtSr . It consists of a strontium cation and a tetracyanoplatinate anion. This compound is known for its interesting structural and electronic properties, making it a subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium tetracyanoplatinate can be synthesized through the reaction of strontium salts with potassium tetracyanoplatinate in an aqueous solution. The reaction typically involves mixing an aqueous solution of strontium chloride with potassium tetracyanoplatinate under controlled conditions to precipitate the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to the laboratory synthesis. The process would likely involve the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure.
Reduction: Reduction reactions can alter the oxidation state of the platinum center.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Strontium tetracyanoplatinate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum-containing compounds and materials.
Materials Science: Studied for its electronic and structural properties, which are relevant for the development of new materials.
Biology and Medicine:
Industry: May be used in the development of catalysts and other industrially relevant materials.
Wirkmechanismus
The mechanism by which strontium tetracyanoplatinate exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can interact with different molecular targets, leading to changes in electronic structure and reactivity. The pathways involved in these interactions are complex and depend on the specific conditions and ligands present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tetracyanoplatinate: Similar in structure but contains potassium instead of strontium.
Barium tetracyanoplatinate: Contains barium instead of strontium, with similar coordination chemistry.
Lanthanide tetracyanoplatinates: Incorporate lanthanide elements and exhibit unique optical properties.
Uniqueness
Strontium tetracyanoplatinate is unique due to the specific properties imparted by the strontium cation
Eigenschaften
CAS-Nummer |
15705-70-1 |
|---|---|
Molekularformel |
C4N4PtSr |
Molekulargewicht |
386.77 g/mol |
IUPAC-Name |
strontium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.Sr/c4*1-2;;/q4*-1;2*+2 |
InChI-Schlüssel |
NQZUEXGPOQOCMA-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Synonyme |
strontium tetracyanoplatinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


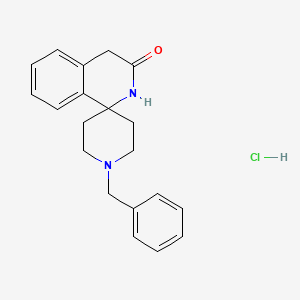

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
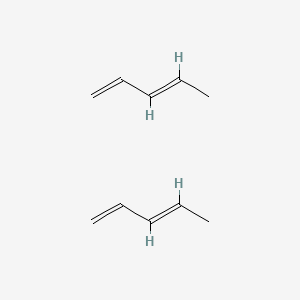
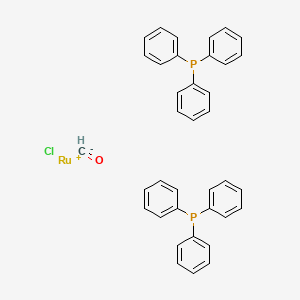
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
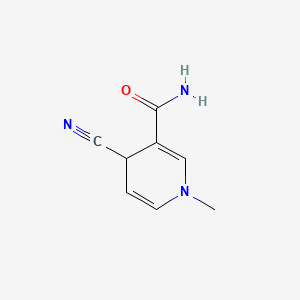
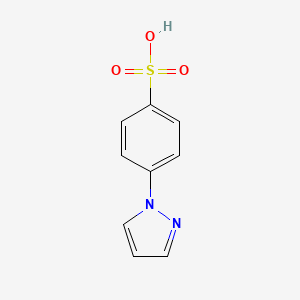
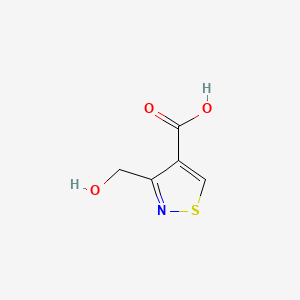
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
